4'-Methoxy-2-pyrrolidinomethyl benzophenone
Description
4'-Methoxy-2-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a methoxy group (-OCH₃) at the 4' position of one aromatic ring and a pyrrolidinomethyl substituent (-CH₂C₄H₈N) at the 2-position of the adjacent ring. Benzophenones are widely studied for their applications in pharmaceuticals, photo-initiators, and organic synthesis due to their UV absorption and radical-generating properties .
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLZEZPXRJSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643635 | |
| Record name | (4-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-17-9 | |
| Record name | Methanone, (4-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 4’-hydroxy-2-pyrrolidinomethyl benzophenone.
Reduction: Formation of 4’-methoxy-2-pyrrolidinomethyl benzohydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-2-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
Key Studies on Analogs
- Synthesis and Stability: Piperazinomethyl benzophenones (e.g., CAS 898783-25-0) are synthesized via nucleophilic substitution or Suzuki coupling, with halogen substituents improving crystallinity .
- Photo-Crosslinking: Benzophenone derivatives with bulky substituents (e.g., trifluoromethyl) show reduced aggregation in polymer matrices, enhancing crosslinking efficiency .
Biological Activity
4'-Methoxy-2-pyrrolidinomethyl benzophenone is a synthetic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Formula : C19H21NO2
- Molecular Weight : 295.38 g/mol
- CAS Number : 898774-17-9
This compound features a methoxy group and a pyrrolidinomethyl group attached to a benzophenone core, which contributes to its unique chemical properties and biological activities.
Synthesis
The compound is synthesized through the reaction of 4-methoxybenzoyl chloride with 2-pyrrolidinomethylbenzene, typically in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.
This compound exhibits its biological effects through interactions with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the biological context in which the compound is utilized.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. It has been investigated for its effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has garnered attention in recent studies. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, in vitro studies have demonstrated that it affects cell viability significantly, with IC50 values indicating effective concentrations for treatment .
Case Studies and Research Findings
- Antimicrobial Study :
-
Anticancer Research :
- In a study assessing the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound's ability to inhibit cell proliferation was linked to its interaction with specific cellular pathways involved in cell cycle regulation .
- Mechanistic Insights :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
